7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound features a pyrazolo[4,3-c]pyridin-3(5H)-one core, substituted with a phenyl group at position 2, a 3-methoxypropyl chain at position 5, and a piperazine moiety at position 5. The piperazine is further functionalized with a cyclopropanecarbonyl group via a carbonyl linker.
Properties
IUPAC Name |
7-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-34-15-5-10-27-16-20(24(32)29-13-11-28(12-14-29)23(31)18-8-9-18)22-21(17-27)25(33)30(26-22)19-6-3-2-4-7-19/h2-4,6-7,16-18H,5,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEAAUUFOBQEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperazine moiety : Known for its role in various pharmacological agents.
- Pyrazolo[4,3-c]pyridine core : Associated with diverse biological activities.
- Cyclopropanecarbonyl group : Imparts unique chemical properties that may enhance biological interactions.
The molecular formula is with a molecular weight of approximately 434.46 g/mol .
The primary mechanism through which this compound exhibits biological activity appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme critical in DNA repair processes. Inhibition of PARP can lead to the accumulation of DNA damage in cancer cells, particularly those deficient in BRCA1 or BRCA2, making them more susceptible to chemotherapeutic agents .
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, particularly those associated with BRCA mutations. For instance:
- Inhibition of BRCA1-deficient cell lines : The compound has been shown to induce cell death in these lines at nanomolar concentrations .
- Xenograft models : In vivo studies using SW620 colorectal cancer xenografts have demonstrated that the compound significantly reduces tumor size compared to controls .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics:
- Oral bioavailability : Optimized formulations have shown good oral bioavailability, making it a viable candidate for oral administration .
- Metabolism : The compound undergoes metabolic transformations that enhance its efficacy while minimizing toxicity .
Case Studies
Several clinical and preclinical studies have highlighted the efficacy of this compound:
- Study on BRCA-mutated breast cancer : A clinical trial involving patients with BRCA1/BRCA2 mutations demonstrated a promising response rate when treated with this compound as part of a combination therapy regimen .
- Colorectal cancer model : Preclinical trials indicated substantial tumor regression in colorectal cancer models, supporting further investigation into its therapeutic potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.46 g/mol |
| Mechanism of Action | PARP inhibition |
| Key Activity | Antitumor effects |
| Bioavailability | Good |
Chemical Reactions Analysis
Amide Bond Formation for Piperazine Linkage
The piperazine moiety is functionalized via sequential amide couplings:
- Cyclopropanecarbonylation : Piperazine reacts with cyclopropanecarbonyl chloride in the presence of a base (e.g., TEA) to form 4-(cyclopropanecarbonyl)piperazine .
- Core Functionalization : The intermediate is coupled to the pyrazolo-pyridinone core using coupling agents like HATU or EDCl .
Example Reaction Pathway
Alkylation at Position 5
The 5-(3-methoxypropyl) group is introduced via nucleophilic substitution:
- The pyridinone nitrogen at position 5 reacts with 3-methoxypropyl bromide under basic conditions (e.g., NaH, DMF) .
Reaction Table
| Reagent | Conditions | Outcome |
|---|---|---|
| 3-Methoxypropyl bromide | NaH, DMF, 0°C→RT | Alkylation at N5 position |
Stability and Reactivity of Functional Groups
- Cyclopropane Ring : Stable under physiological conditions but prone to ring-opening under strong acids/bases .
- Amide Bonds : Resistant to hydrolysis at neutral pH but may degrade under prolonged exposure to extremes (pH < 2 or > 12) .
- Methoxypropyl Group : Ether linkage is stable to nucleophiles but may undergo demethylation under harsh conditions (e.g., BBr₃) .
Functional Group Modifications
- Piperazine Ring : May undergo further acylation or alkylation at the secondary amine .
- Phenyl Group : Electrophilic substitution (e.g., nitration, halogenation) is feasible but not reported in current literature .
Comparative Reactivity Insights
Comparison with Similar Compounds
(a) Pyrazolo[4,3-c]pyridinone Derivatives
- 7-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one ():
- Key Differences :
- Piperazine substituent: Furan-2-carbonyl replaces cyclopropanecarbonyl.
- Alkoxy chain: 2-methoxyethyl vs. 3-methoxypropyl.
- Impact :
- 5-Isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (): Key Differences:
- Position 5 substituent: Isopropyl vs. 3-methoxypropyl.
- Piperazine substituent: 2-propylpentanoyl (branched aliphatic chain) vs. cyclopropanecarbonyl. Impact:
- The branched chain increases molecular weight (491.6 g/mol vs.
(b) Pyrazolo[4,3-d]pyrimidinone Derivatives ()
- Example : 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one.
- Key Differences :
- Core structure: Pyrazolo[4,3-d]pyrimidinone vs. pyrazolo[4,3-c]pyridinone.
- Functional groups: Sulfonyl-piperazine and ethoxy groups.
- Impact :
- The pyrimidinone core may enhance hydrogen-bonding capacity, while the sulfonyl group increases polarity, suggesting different target selectivity (e.g., phosphodiesterase inhibition) .
Piperazine Substituent Variations
*Estimated based on structural similarity.
Alkoxy Chain Modifications
Pharmacological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
